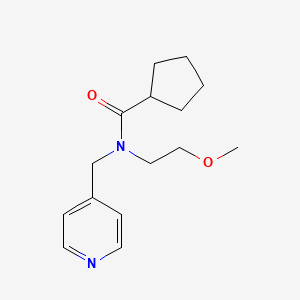

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-19-11-10-17(12-13-6-8-16-9-7-13)15(18)14-4-2-3-5-14/h6-9,14H,2-5,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDYXVFCZOMZHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CC=NC=C1)C(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide typically involves the following steps:

Formation of the Cyclopentanecarboxamide Core: This can be achieved through the reaction of cyclopentanecarboxylic acid with an amine, such as pyridin-4-ylmethylamine, under dehydrating conditions.

Introduction of the 2-Methoxyethyl Group: This step involves the alkylation of the amide nitrogen with 2-methoxyethyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The compound belongs to a broader class of carboxamide-based molecules, many of which are pharmacologically active. Key structural analogs include:

Key Observations :

Pharmacological and Regulatory Context

- Opioid Receptor Interaction : Cyclopentyl fentanyl and related analogs exhibit potent μ-opioid receptor agonism, leading to analgesia and respiratory depression. The target compound’s absence of a piperidine ring—a critical pharmacophore in fentanyl—suggests reduced opioid activity, though this requires experimental validation .

- The structural novelty of the target compound may reflect efforts to circumvent legal restrictions .

Biological Activity

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide, with the CAS number 1286720-51-1, is a compound that has garnered attention for its potential biological activities. This article delves into its molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C15H22N2O2

- Molecular Weight : 262.35 g/mol

- Structure : The compound features a cyclopentanecarboxamide backbone with pyridine and methoxyethyl substituents, which may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound primarily involves interactions with various biological targets, including receptors and enzymes. Its potential therapeutic applications are being explored in areas such as pain management, inflammation, and neuroprotection.

- Receptor Modulation :

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Research Findings and Case Studies

Recent studies have investigated the pharmacological profile of this compound:

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, similar compounds often exhibit moderate to high bioavailability with metabolism primarily occurring in the liver. Understanding these parameters is crucial for optimizing therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.